Cas no 6610-36-2 (4-(4-Chlorobenzyl)-3-thiosemicarbazide)
4-(4-Chlorobenzyl)-3-thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Chlorobenzyl)-3-thiosemicarbazide
- 1-amino-3-[(4-chlorophenyl)methyl]thiourea
- N-(4-chlorobenzyl)hydrazinecarbothioamide
- DB-128564
- 4-(4-Chlorobenzyl)-thiosemicarbazide
- MFCD00060590
- 4-(4-CHLOROBENZYL)THIOSEMICARBAZIDE
- DTXSID50392144
- SCHEMBL17794373
- AKOS009264500
- N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
- 6610-36-2
-
- MDL: MFCD00060590
- Inchi: 1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)
- InChI Key: HFFCGNJADIUIJY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NN)=S
Computed Properties
- Exact Mass: 215.02800
- Monoisotopic Mass: 215.0283962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 82.2Ų
Experimental Properties
- Melting Point: 174-175°C
- PSA: 82.17000
- LogP: 2.65990
4-(4-Chlorobenzyl)-3-thiosemicarbazide Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 23/24/25
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R23/24/25
- HazardClass:IRRITANT
4-(4-Chlorobenzyl)-3-thiosemicarbazide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Chlorobenzyl)-3-thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001933-25g |
N-(4-Chlorobenzyl)hydrazinecarbothioamide |
6610-36-2 | 95% | 25g |
$580.80 | 2023-09-01 | |
| TRC | C651833-100mg |
4-(4-Chlorobenzyl)-3-thiosemicarbazide |
6610-36-2 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651833-500mg |
4-(4-Chlorobenzyl)-3-thiosemicarbazide |
6610-36-2 | 500mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C651833-1g |
4-(4-Chlorobenzyl)-3-thiosemicarbazide |
6610-36-2 | 1g |
$ 160.00 | 2022-06-06 | ||
| abcr | AB149582-2 g |
4-(4-Chlorobenzyl)thiosemicarbazide; 97% |
6610-36-2 | 2 g |
€179.10 | 2023-07-20 | ||
| abcr | AB149582-10 g |
4-(4-Chlorobenzyl)thiosemicarbazide; 97% |
6610-36-2 | 10 g |
€548.00 | 2023-07-20 | ||
| abcr | AB149582-2g |
4-(4-Chlorobenzyl)thiosemicarbazide, 97%; . |
6610-36-2 | 97% | 2g |
€179.10 | 2025-04-17 | |
| abcr | AB149582-10g |
4-(4-Chlorobenzyl)thiosemicarbazide, 97%; . |
6610-36-2 | 97% | 10g |
€548.00 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643893-25g |
N-(4-chlorobenzyl)hydrazinecarbothioamide |
6610-36-2 | 98% | 25g |
¥5208.00 | 2024-05-04 | |
| Ambeed | A382615-25g |
N-(4-Chlorobenzyl)hydrazinecarbothioamide |
6610-36-2 | 95+% | 25g |
$720.0 | 2025-04-17 |
4-(4-Chlorobenzyl)-3-thiosemicarbazide Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 4-(4-Chlorobenzyl)-3-thiosemicarbazide
4-(4-Chlorobenzyl)-3-Thiosemicarbazide: An Overview of a Promising Compound in Chemical and Pharmaceutical Research
4-(4-Chlorobenzyl)-3-thiosemicarbazide (CAS No. 6610-36-2) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structural features, which include a thiosemicarbazide moiety and a chlorobenzyl substituent. These structural elements contribute to its diverse chemical reactivity and biological activity, making it an intriguing subject for both academic research and industrial development.
The thiosemicarbazide functional group is known for its ability to form stable complexes with metal ions, which has led to its use in the synthesis of metal complexes with potential therapeutic applications. Additionally, the presence of the chlorobenzyl substituent imparts specific electronic and steric properties to the molecule, influencing its reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the potential of 4-(4-Chlorobenzyl)-3-thiosemicarbazide in the development of new drugs and materials. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antitumor activity against several cancer cell lines. The researchers found that the thiosemicarbazide moiety plays a crucial role in the mechanism of action, likely through the formation of coordination complexes with intracellular metal ions, which can disrupt key cellular processes.
In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 4-(4-Chlorobenzyl)-3-thiosemicarbazide as a precursor for the synthesis of novel antibacterial agents. The compound was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for the development of new antibiotics. The chlorobenzyl substituent was shown to enhance the lipophilicity of the molecule, facilitating its cellular uptake and improving its antibacterial efficacy.
Beyond its medicinal applications, 4-(4-Chlorobenzyl)-3-thiosemicarbazide has also been investigated for its use in materials science. A study published in the Journal of Materials Chemistry B reported that metal complexes derived from this compound exhibit excellent catalytic activity in various organic transformations. The researchers demonstrated that these complexes can efficiently catalyze reactions such as C-H activation and C-C bond formation, making them valuable catalysts for industrial processes.
The synthetic accessibility of 4-(4-Chlorobenzyl)-3-thiosemicarbazide is another factor contributing to its widespread use in research. The compound can be synthesized through a straightforward reaction between 4-chlorobenzaldehyde and thiosemicarbazide, making it readily available for both academic and industrial applications. This ease of synthesis also allows for the preparation of various derivatives by modifying either the thiosemicarbazide or the chlorobenzyl moiety, further expanding its potential uses.
In conclusion, 4-(4-Chlorobenzyl)-3-thiosemicarbazide (CAS No. 6610-36-2) is a multifaceted compound with promising applications in medicinal chemistry, biochemistry, and materials science. Its unique structural features and chemical reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
6610-36-2 (4-(4-Chlorobenzyl)-3-thiosemicarbazide) Related Products
- 13431-41-9(4-Benzyl-3-thiosemicarbazide)
- 744227-01-8(N-(4-chlorophenethyl)hydrazine-1-carbothioamide)
- 65608-97-1(THIOUREA, N-[(3,4-DICHLOROPHENYL)METHYL]-N'-ETHYL-)
- 57294-91-4(Thiourea, N-[(3-chlorophenyl)methyl]-N'-methyl-)
- 57294-92-5(THIOUREA, N-[(3-CHLOROPHENYL)METHYL]-N'-ETHYL-)
- 260057-45-2(Hydrazinecarbothioamide, 1-[(3-chlorophenyl)methyl]-)
- 23749-87-3(Thiourea,N,N'-bis[(3,4-dichlorophenyl)methyl]-)
- 16735-78-7(Hydrazinecarbothioamide, N-[(4-methylphenyl)methyl]-)
- 206559-55-9(4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide)
- 24827-37-0(1-(4-Chlorobenzyl)-2-thiourea)